![molecular formula C14H16N4O2S B2517107 1-[(6-肼基吡啶-3-基)磺酰基]-1,2,3,4-四氢喹啉 CAS No. 1041558-44-4](/img/structure/B2517107.png)
1-[(6-肼基吡啶-3-基)磺酰基]-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of sulfonyl hydrazines. This compound is characterized by the presence of a hydrazinopyridine moiety attached to a sulfonyl group, which is further connected to a tetrahydroquinoline ring system. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
科学研究应用
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and dyes, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazinopyridine Moiety: This step involves the reaction of 3-chloropyridine with hydrazine hydrate under reflux conditions to form 6-hydrazinopyridine.
Sulfonylation: The 6-hydrazinopyridine is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl hydrazine intermediate.
Cyclization: The final step involves the cyclization of the sulfonyl hydrazine intermediate with a suitable tetrahydroquinoline precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The hydrazinopyridine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted hydrazinopyridine derivatives.
作用机制
The mechanism of action of 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect cellular signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the hydrazinopyridine moiety in 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline imparts unique chemical reactivity and biological activity, making it distinct from its analogs. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
属性
IUPAC Name |
[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-17-14-8-7-12(10-16-14)21(19,20)18-9-3-5-11-4-1-2-6-13(11)18/h1-2,4,6-8,10H,3,5,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZWEPAGOYXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)
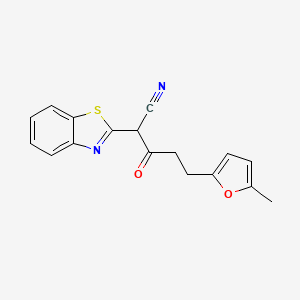
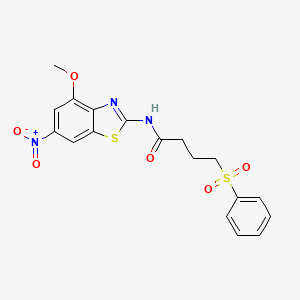
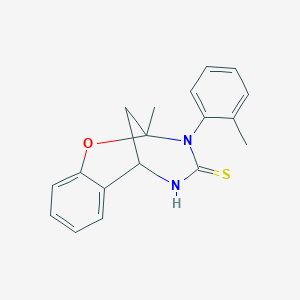
![N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2517029.png)
![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)
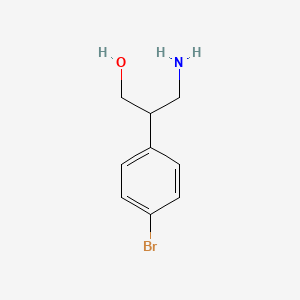
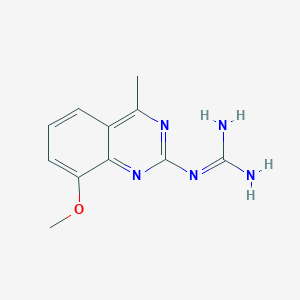

![2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2517039.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)
![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
